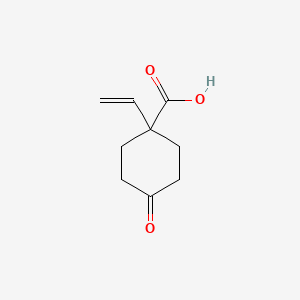

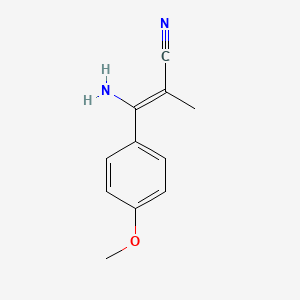

![molecular formula C7H6ClN3 B1428275 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 91862-35-0](/img/structure/B1428275.png)

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Vue d'ensemble

Description

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular weight of this compound is 167.6 . The InChI code is 1S/C7H6ClN3/c1-4-2-5-6 (11-4)7 (8)10-3-9-5/h2-3,11H,1H3 .Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Screening

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various novel pyrrolo[2,3-d]pyrimidines. These compounds have been explored for their potential antibacterial properties (Dave & Shah, 2002).

Antiviral Activity Research

This compound has been instrumental in the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. These derivatives have been tested for antiviral activity, particularly against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1988).

Antiproliferative Studies

Research has been conducted on the antiproliferative and antiviral activities of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines derived from this compound. These compounds have shown activity against L1210 cells in vitro, as well as against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Microwave-Promoted Cross-Coupling Reactions

The compound has also been used in a study focusing on the triarylation of pyrrolopyrimidines under microwave irradiation. This study explored the synthesis of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions, highlighting the compound's potential in advanced synthetic chemistry (Prieur, Pujol, & Guillaumet, 2015).

Interaction Studies

The interaction of this compound with other compounds, like glycine esters, has been investigated. These studies aim to understand the reaction features and synthesize potentially biologically active compounds (Zinchenko et al., 2018).

Nucleoside Synthesis

It has been used in the synthesis of various pyrrolo[2,3-d]pyrimidine nucleosides. These nucleosides are related to antibiotics and have been studied for their biochemical significance (Hinshaw et al., 1969).

Further Applications

Other studies include the preparation of derivatives with amino or sulfhydryl substituents, research on anticancer and antimicrobial activities of certain pyrrolopyrimidine derivatives, and the synthesis of 2'-deoxytubercidins using 4-chloro-6-methyl-5H-pyrrolo[2,3-d]pyrimidine as a precursor (Britikova et al., 1977; Quijano et al., 1990; Cottam et al., 1985).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial drugs .

Mode of Action

This compound interacts with its target by binding to the DNA gyrase, preventing it from breaking down the bacterial DNA . This disruption in the function of DNA gyrase inhibits the replication process of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria . By inhibiting the function of DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation . By binding to DNA gyrase and preventing the breakdown of bacterial DNA, the compound effectively halts the replication process, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsProper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Analyse Biochimique

Biochemical Properties

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with the enzyme DNA gyrase, a type II topoisomerase, and inhibits its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication, transcription, and repair .

Cellular Effects

The inhibition of DNA gyrase by this compound leads to the cessation of DNA replication, which in turn halts cell division and growth . This makes the compound effective against bacteria such as Staphylococcus and Mycobacterium tuberculosis .

Molecular Mechanism

This compound binds to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA . This binding interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription .

Temporal Effects in Laboratory Settings

The effects of this compound on bacterial cells are observed shortly after exposure, as the compound rapidly inhibits DNA gyrase activity . Over time, this leads to a decrease in bacterial growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its mechanism of action, it is likely that the compound’s effects would be dose-dependent, with higher doses leading to greater inhibition of bacterial growth .

Metabolic Pathways

Given its structure and function, it is likely that the compound is metabolized by the liver and excreted in the urine .

Transport and Distribution

Given its lipophilic nature, it is likely that the compound can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytoplasm, where it can interact with DNA gyrase and exert its inhibitory effects .

Propriétés

IUPAC Name |

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQVSNPLVXZAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744904 | |

| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91862-35-0 | |

| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)

![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)

![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)

![3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid](/img/structure/B1428215.png)